2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide
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Overview
Description
2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the benzamide ring, and a phenylcarbamoyl group attached to the 4 position of the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide can be achieved through the direct condensation of 2,6-dichlorobenzoic acid with 4-aminobenzamide. The reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the amide bond. The reaction is conducted under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Additionally, the process may be optimized to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylcarbamoyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The amide bond can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups.
Oxidation Reactions: Products include carboxylic acids and their derivatives.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of inflammatory diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-[2-(phenylcarbamoyl)phenyl]benzamide
- 2,3-dichloro-N-(2,6-dichlorophenyl)benzamide
- 2,6-dichloro-N,N-dimethylpyridin-4-amine
Uniqueness
2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. The presence of the phenylcarbamoyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2,6-dichloro-N-[4-(phenylcarbamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-16-7-4-8-17(22)18(16)20(26)24-15-11-9-13(10-12-15)19(25)23-14-5-2-1-3-6-14/h1-12H,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEJUFQCECJTJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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